
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-ethylhexyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-ethylhexyl) ester is a chemical compound with the molecular formula C29H52O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexene ring, an octanoic acid chain, and an ester group derived from 2-ethylhexanol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-ethylhexyl) ester typically involves a two-step reaction process:
Formation of 4-hexyl-2-cyclohexene-1-octanoic acid: This step involves the reaction of 4-bromo-1-octene with cyclohexylamine to produce 4-cyclohexyl-substituted 1-octene. The product is then subjected to further reactions to form the desired acid.
Esterification: The acid formed in the first step is then reacted with 2-ethylhexanol in the presence of a catalyst such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-ethylhexyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired functional group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other derivatives.
科学的研究の応用
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-ethylhexyl) ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-ethylhexyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The cyclohexene ring and hexyl chain contribute to the compound’s hydrophobic properties, influencing its interactions with lipid membranes and proteins .
類似化合物との比較
Similar Compounds
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-: The parent acid form without the ester group.
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-methylhexyl) ester: A similar ester with a different alcohol component.
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-propylhexyl) ester: Another ester variant with a different alcohol component.
Uniqueness
The uniqueness of 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-ethylhexyl) ester lies in its specific ester group derived from 2-ethylhexanol, which imparts distinct physical and chemical properties. This compound’s structure allows for unique interactions in both chemical reactions and biological systems, making it valuable for various applications .
特性
CAS番号 |
72258-28-7 |
|---|---|
分子式 |
C29H52O4 |
分子量 |
464.7 g/mol |
IUPAC名 |
(1S,2R,5S)-5-[8-[(2S)-2-ethylhexoxy]-8-oxooctyl]-2-hexylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C29H52O4/c1-4-7-9-14-18-26-21-20-25(22-27(26)29(31)32)17-13-11-10-12-15-19-28(30)33-23-24(6-3)16-8-5-2/h20-21,24-27H,4-19,22-23H2,1-3H3,(H,31,32)/t24-,25+,26+,27-/m0/s1 |
InChIキー |
YEOXVAODLOHRBS-YAOOYPAMSA-N |
異性体SMILES |
CCCCCC[C@@H]1C=C[C@H](C[C@@H]1C(=O)O)CCCCCCCC(=O)OC[C@@H](CC)CCCC |
正規SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)OCC(CC)CCCC |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




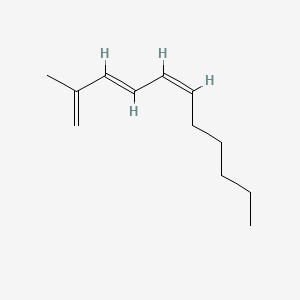
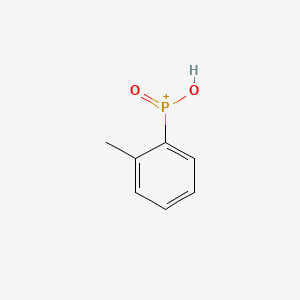


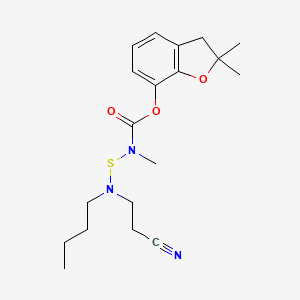


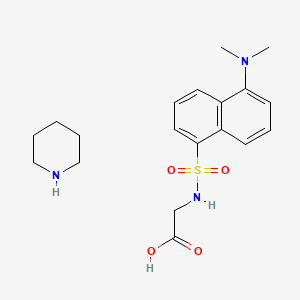
![(2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12692231.png)
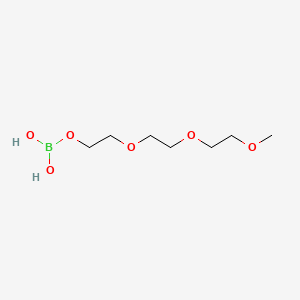
![Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-](/img/structure/B12692236.png)

